molecular formula C16H17ClN2O6S2 B4284884 3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4284884
M. Wt: 432.9 g/mol
InChI Key: WLPJJOSLZYDBIW-UHFFFAOYSA-N
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Description

3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bicyclic ring system, a piperazine moiety, and a thiophene ring substituted with a chlorine atom. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One possible synthetic route includes:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the piperazine moiety: This step may involve the reaction of the intermediate with piperazine under appropriate conditions.

    Attachment of the thiophene ring: The thiophene ring can be introduced via a sulfonylation reaction using 5-chloro-2-thiophenesulfonyl chloride.

    Final coupling and purification: The final product is obtained by coupling the intermediates and purifying the compound through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-7-oxabicyclo[22

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a bicyclic ring system, a piperazine moiety, and a thiophene ring. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazine-1-carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O6S2/c17-11-3-4-12(26-11)27(23,24)19-7-5-18(6-8-19)15(20)13-9-1-2-10(25-9)14(13)16(21)22/h1-4,9-10,13-14H,5-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPJJOSLZYDBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2C3C=CC(C2C(=O)O)O3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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